Cas no 1351635-47-6 (2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid)

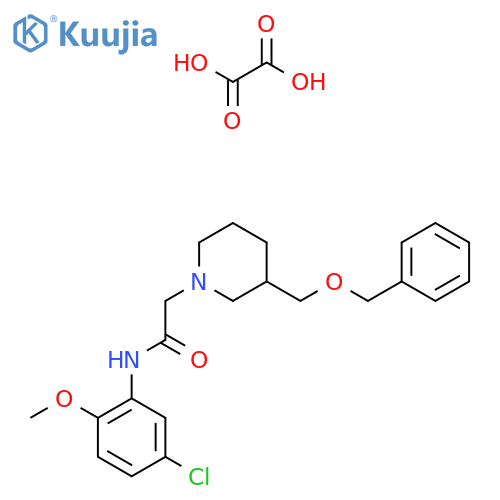

1351635-47-6 structure

商品名:2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid

2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid 化学的及び物理的性質

名前と識別子

-

- 2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid

- AKOS026686934

- SR-01000926836-1

- 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide oxalate

- 1351635-47-6

- 2-{3-[(BENZYLOXY)METHYL]PIPERIDIN-1-YL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE; OXALIC ACID

- SR-01000926836

- VU0532314-1

- N-(5-chloro-2-methoxyphenyl)-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid

- F6112-0284

-

- インチ: 1S/C22H27ClN2O3.C2H2O4/c1-27-21-10-9-19(23)12-20(21)24-22(26)14-25-11-5-8-18(13-25)16-28-15-17-6-3-2-4-7-17;3-1(4)2(5)6/h2-4,6-7,9-10,12,18H,5,8,11,13-16H2,1H3,(H,24,26);(H,3,4)(H,5,6)

- InChIKey: OCTWUXSSUCBWSX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)NC(CN1CCCC(COCC2C=CC=CC=2)C1)=O)OC.OC(C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 492.1663290g/mol

- どういたいしつりょう: 492.1663290g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 544

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6112-0284-5mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0284-20μmol |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0284-5μmol |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0284-1mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0284-40mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0284-15mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0284-30mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0284-2mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0284-4mg |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6112-0284-2μmol |

2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid |

1351635-47-6 | 2μmol |

$57.0 | 2023-09-09 |

2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

1351635-47-6 (2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬